2-Chloropropionylglycine

Description

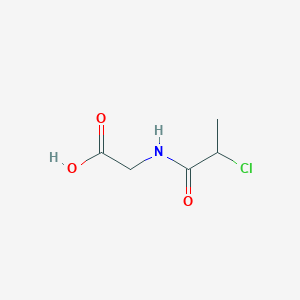

2-Chloropropionylglycine (CAS: 85038-45-5), also known as N-(2-Chloropropionyl)glycine, is a chlorinated derivative of glycine with the molecular formula C₅H₈ClNO₂ . It consists of a glycine backbone (NH₂-CH₂-COOH) modified by a 2-chloropropionyl group (-CO-CHCl-CH₃) at the amino terminus. This compound is primarily used in research and industrial applications, including as a precursor in organic synthesis and pharmaceutical impurity analysis .

Properties

IUPAC Name |

2-(2-chloropropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-3(6)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXUBYOEZMEUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607401 | |

| Record name | N-(2-Chloropropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85038-45-5 | |

| Record name | N-(2-Chloropropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropropionylglycine can be synthesized through the reaction of glycine with 2-chloropropionyl chloride in the presence of a base such as sodium hydroxide . The reaction typically involves dissolving sodium hydroxide in water, cooling the solution, and then adding 2-chloropropionyl chloride dropwise while maintaining the temperature between -5°C to 5°C . The product is then separated by crystallization .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes mixing glycine and sodium hydroxide solution, followed by the addition of 2-chloropropionyl chloride. The reaction mixture is then cooled, and the product is crystallized out . This method is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloropropionylglycine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

2-Chloropropionylglycine has several applications in scientific research:

Biology: The compound is used in biochemical studies to understand various metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Chloropropionylglycine involves its role as a precursor in various biochemical reactions. It can interact with enzymes and other molecular targets, facilitating the synthesis of other compounds. The specific pathways and molecular targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of 2-Chloropropionylglycine

The following compounds share structural similarities with this compound but differ in functional groups or substitution patterns, leading to distinct chemical and biological properties.

Key Observations:

- Reactivity : The chlorine atom in this compound enhances its electrophilicity compared to Acetylglycine, making it more reactive in peptide coupling reactions .

- Biological Interactions : Phenylpropionylglycine is associated with microbiota metabolism, whereas this compound’s applications are more oriented toward synthetic chemistry .

- Functional Group Impact: 2-Chloropropionic Acid lacks the glycine moiety, limiting its utility in amino acid-based synthesis but expanding its role in industrial polymer chemistry .

Positional and Functional Isomers

Chlorine substitution patterns and stereochemistry significantly alter properties:

| Compound Name | CAS Number | Molecular Formula | Chlorine Position | Key Distinction | |

|---|---|---|---|---|---|

| 2-(3-Chlorophenyl)-2-methylpropanoic Acid | Not provided | C₁₀H₁₁ClO₂ | Meta on phenyl ring | Reduced steric hindrance compared to ortho-substituted analogs. | |

| (R)-2-(2-Chlorophenyl)-2-hydroxypropionic Acid | 23434-95-9 | C₉H₉ClO₃ | Ortho on phenyl ring | Chirality (R-configuration) enhances selectivity in enzyme inhibition. |

Key Observations:

- Substitution Position : Ortho-substituted chlorophenyl compounds (e.g., (R)-2-(2-Chlorophenyl)-2-hydroxypropionic Acid) exhibit higher steric hindrance, affecting binding to biological targets .

- Chirality : Enantiomers like the R-configuration in hydroxypropionic acid derivatives show enhanced pharmacological specificity compared to racemic mixtures .

Application-Based Comparison

| Compound Name | Primary Applications | Advantages Over this compound | Limitations Compared to this compound | |

|---|---|---|---|---|

| 2-Chloropropionitrile | Polymer synthesis; pharmaceutical intermediates. | Higher reactivity in radical reactions. | Toxicity concerns due to nitrile group. | |

| Chloroacetonitrile | Solvent; agrochemical production. | Simpler synthesis; lower cost. | Limited utility in peptide chemistry. | |

| This compound | Pharmaceutical impurity analysis; glycine-based prodrug development. | Balanced reactivity and stability. | Limited commercial availability. |

Biological Activity

2-Chloropropionylglycine (CAS Number: 85038-45-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and metabolic research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

This compound is characterized by its chlorinated propionyl group attached to a glycine moiety. This structural configuration may influence its biological interactions and pharmacokinetic properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could be a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Metabolic Effects

Studies have shown that this compound may influence homocysteine metabolism . It enhances the urinary excretion of homocysteine (Hcy) in animal models, potentially leading to decreased plasma concentrations of this amino acid. This effect is significant as elevated homocysteine levels are associated with various cardiovascular diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating a promising therapeutic potential for treating infections caused by these pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

Case Study 2: Metabolic Impact on Homocysteine

In another study focusing on metabolic effects, rats were administered varying doses of this compound. The findings revealed a dose-dependent increase in urinary Hcy excretion, correlating with reduced plasma Hcy levels. This suggests a potential role for the compound in managing homocysteine-related disorders.

| Dose (mg/kg) | Urinary Hcy Excretion (µmol/day) | Plasma Hcy Concentration (µmol/L) |

|---|---|---|

| 0 | 5.0 | 15.0 |

| 10 | 7.5 | 12.0 |

| 20 | 10.0 | 9.0 |

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, its structural similarity to other amino acids suggests it may interact with specific transporters and enzymes involved in amino acid metabolism and microbial inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.